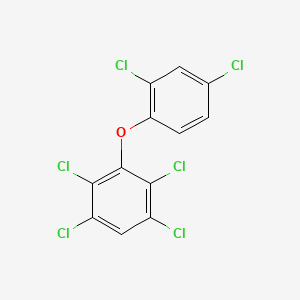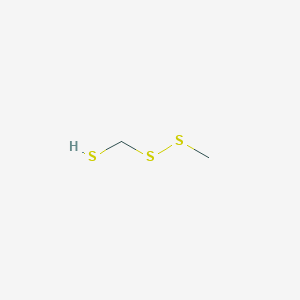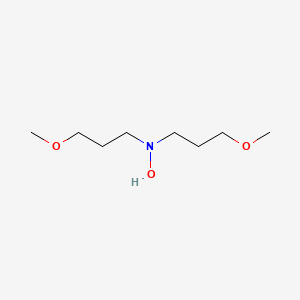
4-Acetyl-3-hydroxyphenyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl-3-hydroxyphenyl phenylacetate is an organic compound that belongs to the class of phenylacetates It is characterized by the presence of an acetyl group, a hydroxy group, and a phenyl group attached to a phenylacetate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-hydroxyphenyl phenylacetate can be achieved through several synthetic routes. One common method involves the esterification of 4-acetyl-3-hydroxybenzoic acid with phenylacetic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can enhance the efficiency of the process, making it more suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Acetyl-3-hydroxyphenyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of 4-acetyl-3-ketophenyl phenylacetate.
Reduction: Formation of 4-(1-hydroxyethyl)-3-hydroxyphenyl phenylacetate.
Substitution: Formation of 4-acetyl-3-hydroxy-2-nitrophenyl phenylacetate (nitration product).
Aplicaciones Científicas De Investigación
4-Acetyl-3-hydroxyphenyl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Acetyl-3-hydroxyphenyl phenylacetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
4-Acetyl-3-hydroxybenzoic acid: Similar structure but lacks the phenylacetate moiety.
Phenylacetic acid: Contains the phenylacetate group but lacks the acetyl and hydroxy groups.
4-Hydroxyphenylacetic acid: Contains the hydroxy and phenylacetate groups but lacks the acetyl group.
Uniqueness
4-Acetyl-3-hydroxyphenyl phenylacetate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both acetyl and hydroxy groups allows for diverse chemical reactivity, while the phenylacetate moiety enhances its potential interactions with biological targets.
Propiedades
| 112030-27-0 | |
Fórmula molecular |
C16H14O4 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
(4-acetyl-3-hydroxyphenyl) 2-phenylacetate |
InChI |
InChI=1S/C16H14O4/c1-11(17)14-8-7-13(10-15(14)18)20-16(19)9-12-5-3-2-4-6-12/h2-8,10,18H,9H2,1H3 |
Clave InChI |
PDQLDLYWVAKHIV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)OC(=O)CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B14304074.png)


![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
